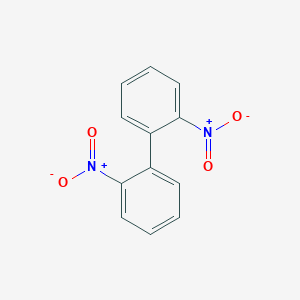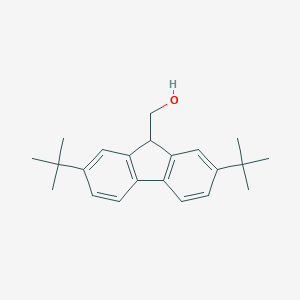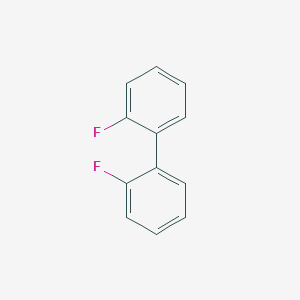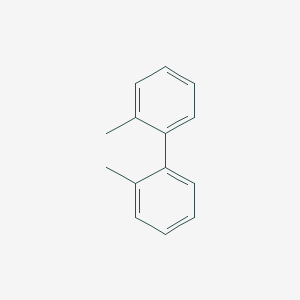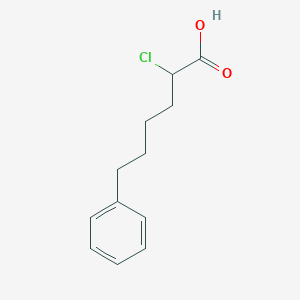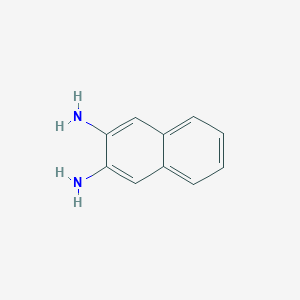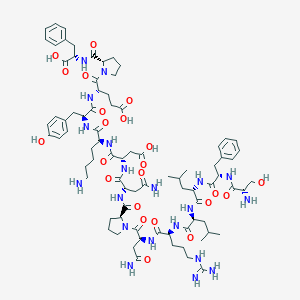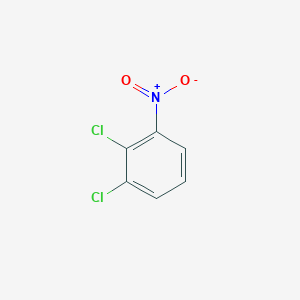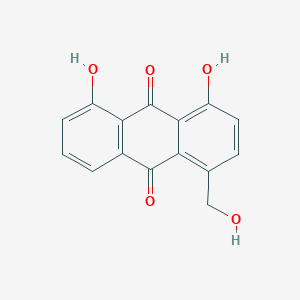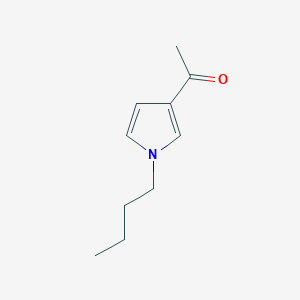
1-Butyl-3-acetyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-acetyl-1H-pyrrole (BAP) is a heterocyclic compound that belongs to the pyrrole family. It is a yellow liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. BAP is a versatile molecule that has been studied for its potential applications in the fields of materials science, organic chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole is not fully understood, but it is believed to involve the interaction of the molecule with various enzymes and proteins in the body. 1-Butyl-3-acetyl-1H-pyrrole has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with the GABA(A) receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
1-Butyl-3-acetyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. 1-Butyl-3-acetyl-1H-pyrrole has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Butyl-3-acetyl-1H-pyrrole has several advantages as a research tool. It is a relatively simple molecule that is easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 1-Butyl-3-acetyl-1H-pyrrole has several limitations as well. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also relatively expensive, which can limit its use in some research applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-Butyl-3-acetyl-1H-pyrrole. One area of interest is the development of new synthetic methods for the molecule, which could lead to the discovery of new applications for 1-Butyl-3-acetyl-1H-pyrrole in materials science and organic chemistry. Another area of interest is the study of 1-Butyl-3-acetyl-1H-pyrrole's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole and its interactions with enzymes and proteins in the body.
Synthesemethoden
1-Butyl-3-acetyl-1H-pyrrole can be synthesized using several methods, including the reaction of butylamine with 2,4-pentanedione, the reaction of butylamine with acetylacetone, and the reaction of butylamine with acetic anhydride and acetic acid. The most commonly used method for synthesizing 1-Butyl-3-acetyl-1H-pyrrole is the reaction of butylamine with 2,4-pentanedione.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-acetyl-1H-pyrrole has been extensively studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. 1-Butyl-3-acetyl-1H-pyrrole has also been studied for its potential applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs).
Eigenschaften
CAS-Nummer |
133611-43-5 |
|---|---|
Produktname |
1-Butyl-3-acetyl-1H-pyrrole |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
Kanonische SMILES |
CCCCN1C=CC(=C1)C(=O)C |
Synonyme |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




